

Commercial Suppliers and Technical Guide for (Triphenylphosphoranylidene)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Triphenylphosphoranylidene)acetonitrile

Cat. No.: B108381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Triphenylphosphoranylidene)acetonitrile**, a crucial reagent in organic synthesis, particularly for the preparation of compounds with applications in drug discovery and development. This document outlines commercial suppliers, key chemical data, detailed experimental protocols for its use in the Wittig reaction, and its relevance in the synthesis of targeted therapeutics such as tubulin polymerization and EGFR kinase inhibitors.

Commercial Availability

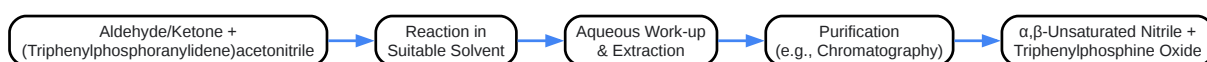
(Triphenylphosphoranylidene)acetonitrile, also known as cyanomethylenetriphenylphosphorane, is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing key quantitative data to aid in procurement and experimental planning.

Supplier	Product Name	CAS Number	Purity/Assay	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Sigma-Aldrich	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	97%	C ₂₀ H ₁₆ NP	301.32	189-195
Chem-Impex	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	≥ 98%	C ₂₀ H ₁₆ NP	301.33	190-196
Thermo Scientific Chemicals	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	96%	C ₂₀ H ₁₆ NP	301.33	-
TCI America	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	>98.0% (HPLC)	C ₂₀ H ₁₆ NP	301.33	190-196
Crescent Chemical Company	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	-	-	-	-
CP Lab Safety	(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	-	-	-	-
Crysdot LLC	2-(Triphenylphosphoran-ylidene)acetonitrile	16640-68-9	-	-	-	-

Core Application: The Wittig Reaction for α,β -Unsaturated Nitrile Synthesis

(Triphenylphosphoranylidene)acetonitrile is a stabilized ylide primarily employed in the Wittig reaction to convert aldehydes and ketones into α,β -unsaturated nitriles. This transformation is of significant interest in medicinal chemistry as the resulting structural motif is present in numerous biologically active molecules.

The general workflow for a Wittig reaction involving this reagent is depicted below.



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Figure 1: General experimental workflow for the Wittig reaction.

Experimental Protocols

A detailed experimental protocol for the synthesis of cinnamonnitrile, an α,β -unsaturated nitrile, via a one-pot aqueous Wittig reaction is provided below. This procedure generates the ylide in situ from triphenylphosphine and bromoacetonitrile.^[1]

Synthesis of Cinnamonnitrile via One-Pot Aqueous Wittig Reaction^[1]

Materials:

- Triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.)
- Saturated aqueous solution of sodium bicarbonate (5 mL)
- Bromoacetonitrile (12 drops, 0.192 g, 0.111 mL, 1.6 mmol, 1.6 equiv.)
- Benzaldehyde (7 drops, 0.106 g, 0.102 mL, 1.0 mmol, 1.0 equiv.)
- 1.0 M Sulfuric acid (H₂SO₄)

- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for eluent

Procedure:

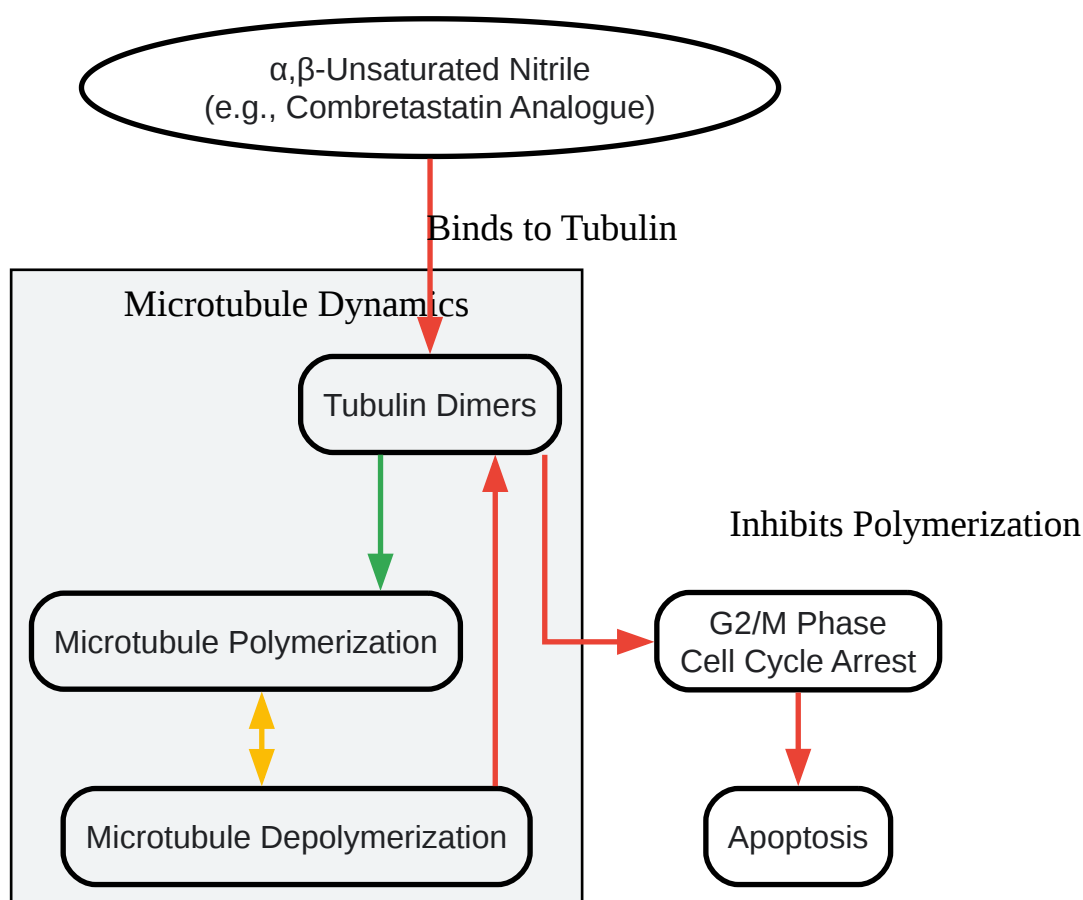
- **Reaction Setup:** To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g). Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.^[1]
- **Addition of Reagents:** To the stirred suspension, add bromoacetonitrile (12 drops) followed by benzaldehyde (7 drops).^[1]
- **Reaction:** Vigorously stir the reaction mixture at room temperature for 1 hour.^[1]
- **Work-up:**
 - Quench the reaction by adding 40 drops of 1.0 M H_2SO_4 (aq).
 - Extract the mixture with diethyl ether.
 - Dry the combined organic extracts with magnesium sulfate.
 - Concentrate the dried solution in vacuo.
- **Purification:** Purify the crude product using column chromatography on silica gel with a mixture of hexanes and ethyl acetate as the eluent to afford the cinnamonnitrile product.^[1]

Application in Drug Development: Targeting Cancer Signaling Pathways

The α,β -unsaturated nitrile moiety is a key pharmacophore in several classes of anti-cancer agents. Its electrophilic nature allows for covalent interactions with nucleophilic residues in the active sites of target proteins, leading to potent and often irreversible inhibition.

Tubulin Polymerization Inhibitors

A significant application of α,β -unsaturated nitriles is in the development of tubulin polymerization inhibitors. These compounds bind to tubulin, a key component of microtubules, and disrupt the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them effective anti-cancer agents. A prominent example is the combretastatin family of natural products and their synthetic analogues. The synthesis of such molecules often involves a Wittig-type reaction to create the characteristic stilbene-like double bond, which can be an α,β -unsaturated nitrile.

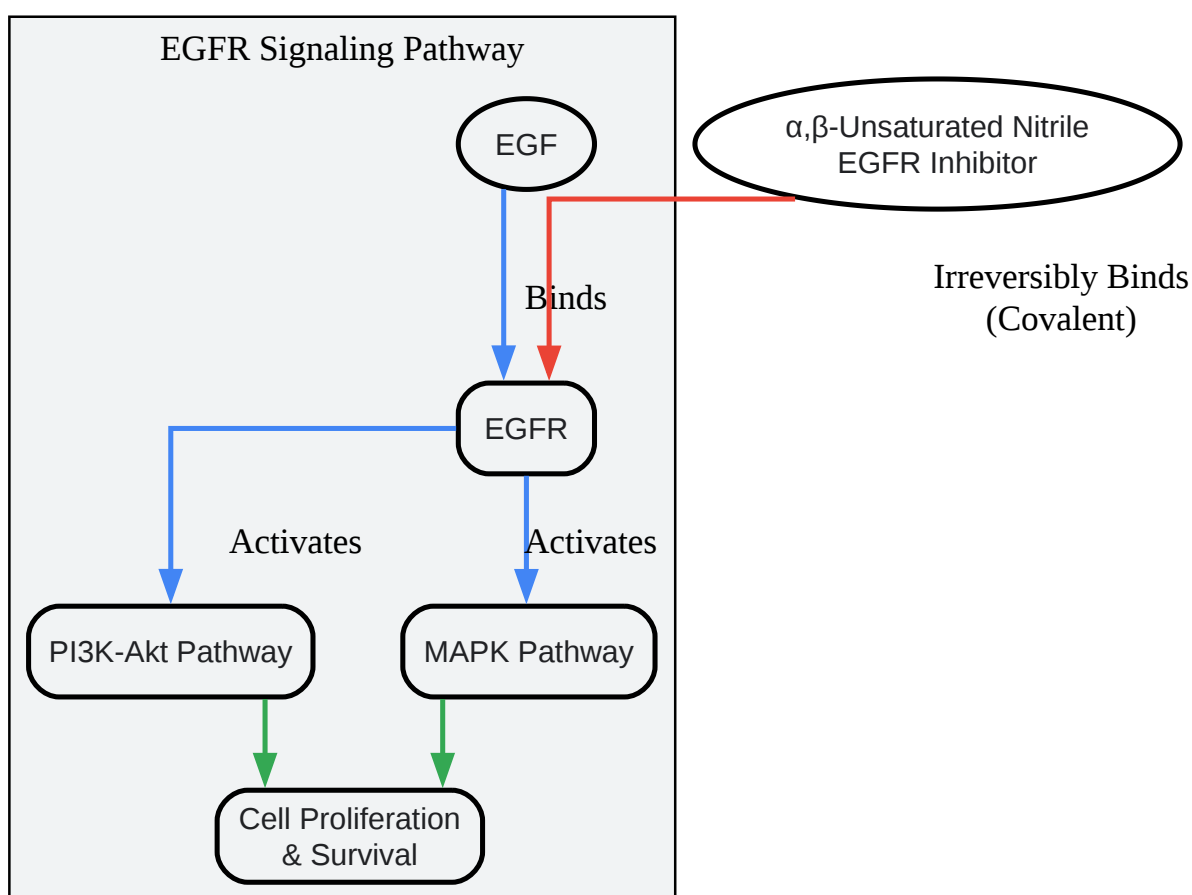


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Figure 2: Signaling pathway of tubulin polymerization inhibition.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Another critical application of α,β -unsaturated nitriles in oncology is in the design of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. α,β -unsaturated nitriles can act as Michael acceptors, forming covalent bonds with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition of its kinase activity.



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Figure 3: EGFR signaling pathway and its inhibition.

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References

- 1. sciepub.com [sciepub.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (Triphenylphosphoranylidene)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108381#commercial-suppliers-of-triphenylphosphoranylidene-acetonitrile]

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